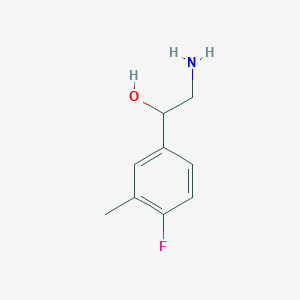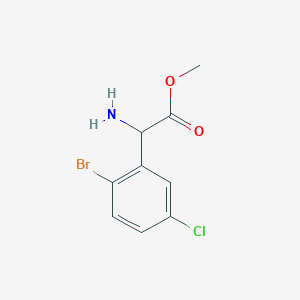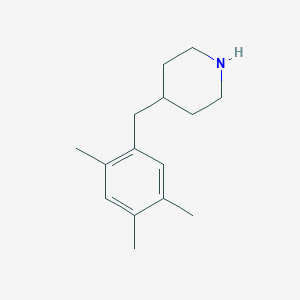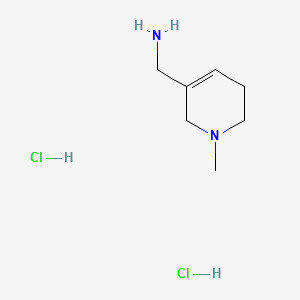
(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanaminedihydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanaminedihydrochloride typically involves the reaction of 1-methyl-1,2,5,6-tetrahydropyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced tetrahydropyridine derivatives, and various substituted tetrahydropyridine compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanaminedihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is used to study the effects of tetrahydropyridine derivatives on biological systems. It serves as a model compound for investigating the pharmacological properties of related compounds .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on neurological systems and its potential use in treating neurodegenerative diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes .
Mécanisme D'action
The mechanism of action of (1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanaminedihydrochloride involves its interaction with specific molecular targets in biological systems. It is known to interact with neurotransmitter receptors and enzymes, affecting their activity and leading to various physiological effects. The compound’s structure allows it to cross the blood-brain barrier, making it effective in targeting central nervous system pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and used in Parkinson’s disease research.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in para-alkenylation reactions.
(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol: Another derivative with different reactivity and applications.
Uniqueness
(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanaminedihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to cross the blood-brain barrier and interact with central nervous system targets makes it particularly valuable in neurological research and potential therapeutic applications.
Propriétés
Numéro CAS |
2803861-35-8 |
|---|---|
Formule moléculaire |
C7H16Cl2N2 |
Poids moléculaire |
199.12 g/mol |
Nom IUPAC |
(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-4-2-3-7(5-8)6-9;;/h3H,2,4-6,8H2,1H3;2*1H |
Clé InChI |
NNPSMNTZXYDIEF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC=C(C1)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


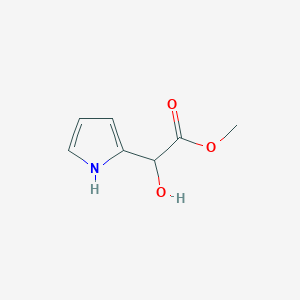
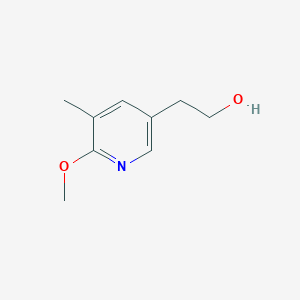
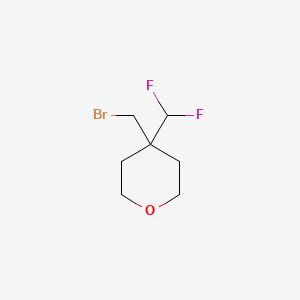
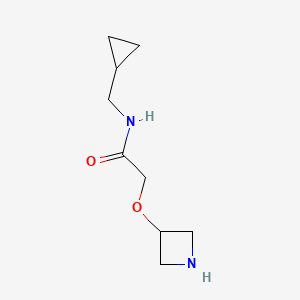
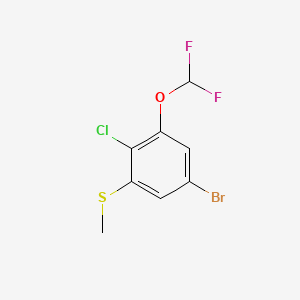
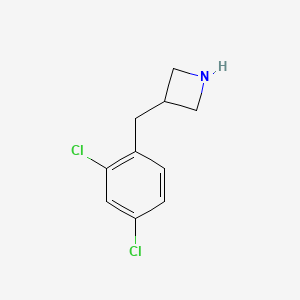
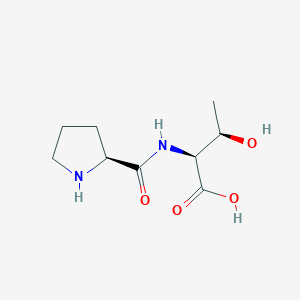
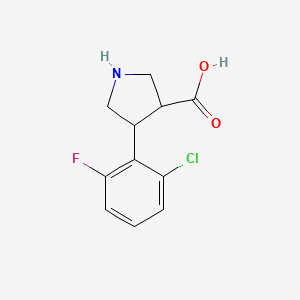
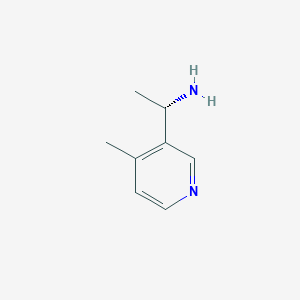
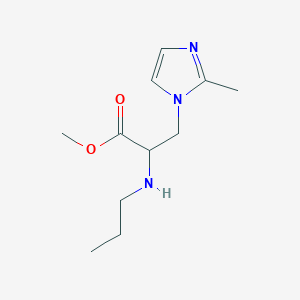
![3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid](/img/structure/B13619180.png)
